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Introduction
(1S,2S)-2-Fluorocyclopropanecarboxylic acid, with the CAS number 127199-14-8, is a

chiral, fluorinated organic compound that has garnered significant interest in the fields of

medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring a strained

cyclopropane ring, a fluorine atom, and a carboxylic acid functional group, imparts distinct

chemical properties that make it a valuable building block for the synthesis of complex,

biologically active molecules.[1][2] The presence of fluorine can enhance metabolic stability

and bioavailability in drug candidates, while the rigid cyclopropane scaffold provides

conformational constraint, and the chiral centers allow for stereospecific interactions with

biological targets.[2]

This technical guide provides an in-depth overview of the chemical properties, synthesis, and

applications of (1S,2S)-2-fluorocyclopropanecarboxylic acid, intended to serve as a

comprehensive resource for professionals in research and drug development.

Chemical and Physical Properties
The physicochemical properties of (1S,2S)-2-fluorocyclopropanecarboxylic acid are

summarized below. It is important to note that many of these values are predicted through
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computational models due to a lack of extensive experimental data in publicly available

literature.

Property Value Source

Molecular Formula C₄H₅FO₂ [1][3]

Molecular Weight 104.08 g/mol [3][4]

CAS Number 127199-14-8 [1]

Appearance Data not available [1]

Melting Point Data not available [1]

Boiling Point (Predicted) 202.3 ± 33.0 °C [1]

Density (Predicted) 1.35 ± 0.1 g/cm³ [1]

pKa (Predicted) 3.78 ± 0.20 [1]

Storage Temperature 2-8°C [1]

Solubility Data not available [1]

Synonyms:

Cyclopropanecarboxylic acid, 2-fluoro-, (1S,2S)-[1]

(cis)-2-fluorocyclopropanecarboxylic acid (relative stereochemistry)[1]

Synthesis and Reactivity
(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a key intermediate in the synthesis of

various pharmaceuticals, most notably as a side chain for the broad-spectrum quinolone

antibacterial agent, sitafloxacin.[5] The synthesis of this chiral fragment is often challenging and

costly, prompting the development of novel and efficient synthetic routes.[5]

Experimental Protocols
A five-step synthesis route starting from allyl alcohol has been reported with an overall yield of

35.3%.[6] The structures of the intermediates and the final product were confirmed using ¹H
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NMR and Mass Spectrometry.[6]

Experimental Workflow:

Allyl Alcohol Allyl Benzyl Ether  Benzyl Protection   Cyclopropanation
Intermediate

  Cyclopropanation
  (Dibromofluoromethane,

  Phase Transfer Catalyst)   Debenzylated
Intermediate

  Removal of
  Benzyl Group   Debromination

Product

  Debromination
  (Zinc Powder)   (1S,2S)-2-fluorocyclo-

propanecarboxylic acid

  Oxidation
  (Acetone/Water)  

Click to download full resolution via product page

Caption: Five-step synthesis of 2-fluorocyclopropanecarboxylic acid.

Detailed Protocol:

Protection: The hydroxyl group of allyl alcohol is protected with a benzyl group to form allyl

benzyl ether.

Cyclopropanation: The allyl benzyl ether undergoes a cyclopropanation reaction. Optimal

conditions involve a reactant ratio of n(allylbenzyl ether) : n(dibromofluoromethane) = 1:1.2,

using benzyl triethylammonium chloride as a phase transfer catalyst.[6]

Deprotection: The benzyl group is removed to yield the corresponding alcohol.

Debromination: The resulting intermediate is treated with zinc powder as a reducing agent at

70°C to remove bromine atoms.[6]

Oxidation: The final oxidation step is carried out in a mixed solvent of acetone and water (4:1

volume ratio) to yield 2-fluorocyclopropanecarboxylic acid.[6]

A patented method describes a different approach to synthesizing 2-

fluorocyclopropanecarboxylic acid.[5]

Experimental Workflow:
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Caption: Synthesis of 2-fluorocyclopropanecarboxylic acid via a phenyl sulfide intermediate.

Detailed Protocol:

Phenyl Sulfide Formation: 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence

of a base to form a phenyl sulfide intermediate.[5]

Oxidation: The intermediate is oxidized using Oxone.[5]

Elimination: The oxidized product undergoes an elimination reaction under basic conditions

to yield 1-fluoro-1-benzenesulfonylethylene.[5]

Cyclopropanation: An addition reaction with ethyl diazoacetate in the presence of a catalyst

forms the cyclopropane intermediate.[5]

Hydrolysis and Acidification: A final elimination reaction under basic conditions, followed by

acidification, yields the target 2-fluorocyclopropanecarboxylic acid.[5]

Spectroscopic Data
Characterization of (1S,2S)-2-fluorocyclopropanecarboxylic acid and its intermediates is

typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are critical for

confirming the structure and stereochemistry. While a specific spectrum for the (1S,2S)

isomer is not readily available, data for the related (1S,2R) isomer can provide insight into

the expected chemical shifts and coupling constants for the cyclopropyl protons and the

fluorine atom.[7]

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and

its fragments.[6]
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Applications in Drug Discovery and Organic
Synthesis
The unique structural features of (1S,2S)-2-fluorocyclopropanecarboxylic acid make it a

highly sought-after building block in pharmaceutical and chemical research.[1]

Structural Features

Applications
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Caption: Relationship between structure and applications.

Pharmaceutical Research: This compound is a key intermediate for preparing various drugs.

[1] Its incorporation into molecules can lead to new medicinal agents with improved

therapeutic profiles, efficacy, and selectivity.[1] It is notably used in the synthesis of novel

chiral (aminoazaspiroheptanyl)(fluorocyclopropyl)quinolone antibacterial agents.[3]

Organic Synthesis: It serves as a versatile building block for creating a wide range of

biologically active compounds.[1] The cis-stereoisomer, in particular, has been shown to be

more potent against Gram-positive bacteria in certain quinolone derivatives compared to the

trans counterpart.[8][9]
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Safety and Handling
While specific safety data for the (1S,2S) isomer is limited, GHS hazard information for the

related (1R,2S) isomer indicates potential hazards.[4] Users should handle this chemical with

appropriate precautions, including the use of personal protective equipment.

May cause respiratory irritation.[4]

May be harmful if swallowed.[4]

May cause skin irritation or severe skin burns and eye damage.[4]

It is recommended to store the compound at 2-8°C in a dry, sealed container.[1][10]

Conclusion
(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a specialized chiral building block with

significant potential in drug discovery and organic synthesis. Its distinct combination of a

fluorinated cyclopropane ring and a carboxylic acid functional group provides a powerful tool for

medicinal chemists to design next-generation therapeutics with enhanced properties. While the

synthesis can be complex, ongoing research into more efficient methods highlights its

importance. Further experimental characterization of its physical and chemical properties will

be invaluable to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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